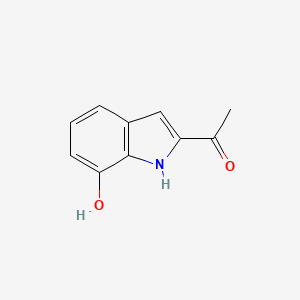

1-(7-Hydroxy-1H-indol-2-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

1-(7-hydroxy-1H-indol-2-yl)ethanone |

InChI |

InChI=1S/C10H9NO2/c1-6(12)8-5-7-3-2-4-9(13)10(7)11-8/h2-5,11,13H,1H3 |

InChI Key |

PUWHREARUIHDFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(N1)C(=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1 7 Hydroxy 1h Indol 2 Yl Ethanone

Exploration of Novel Synthetic Methodologies

Catalytic Approaches for Selective Functionalization

Modern synthetic organic chemistry heavily relies on catalytic methods to achieve high selectivity and efficiency. For the synthesis of 1-(7-Hydroxy-1H-indol-2-yl)ethanone, catalytic strategies could be employed for the direct C-H functionalization of an indole (B1671886) substrate.

One potential approach involves the directed C-H hydroxylation of a 2-acetylindole (B14031) derivative. Boron-mediated hydroxylation has been shown to be effective for the C7-hydroxylation of indoles. researchgate.net This method typically involves the use of a directing group, such as an N-pivaloyl group, which can be subsequently removed. researchgate.net A plausible route would start with the protection of the indole nitrogen of 2-acetylindole, followed by directed C7-borylation and subsequent oxidation to the hydroxyl group.

Conversely, a 7-hydroxyindole (B18039) scaffold could be subjected to a catalytic C2-acylation. While Friedel-Crafts acylation of indoles traditionally favors the C3-position, the use of specific catalysts or directing groups could potentially steer the reaction towards the C2-position. bhu.ac.inorganic-chemistry.org However, the nucleophilicity of the hydroxyl group at C7 would likely require protection prior to any electrophilic acylation reaction to prevent O-acylation.

| Starting Material | Key Transformation | Catalyst/Reagent | Potential Product |

| 2-Acetylindole | Directed C-H Hydroxylation | Boron-based reagents/catalysts | This compound |

| 7-Hydroxyindole | C2-Acylation | Lewis Acid / Acylating Agent | This compound |

One-Pot Reaction Sequences and Cascade Transformations

One-pot syntheses and cascade reactions offer significant advantages in terms of operational simplicity and atom economy. A hypothetical one-pot synthesis for this compound could involve a sequence of reactions where intermediates are not isolated.

For instance, a multi-step sequence could be envisioned starting from a suitably substituted aniline (B41778) and a ketone. A Fischer indole synthesis, a classic method for indole formation, could be adapted. Starting with a 2-aminophenol (B121084) derivative and a 3-buten-2-one equivalent could potentially lead to the desired indole scaffold after cyclization and aromatization. However, controlling the regioselectivity of the initial condensation and the subsequent cyclization would be a significant challenge.

Another plausible one-pot approach could involve the synthesis of a 1-hydroxyindole (B3061041) intermediate followed by acylation. The synthesis of multisubstituted 1-acyloxyindoles has been reported via a one-pot process involving reduction, intramolecular addition, nucleophilic 1,5-addition, and finally acylation. nih.gov Adapting such a sequence to yield the target molecule would require a specific starting material that would lead to the 7-hydroxy substitution pattern.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of this compound necessitates precise control over several aspects of selectivity.

Chemoselectivity: A primary challenge is the selective reaction at the desired positions in the presence of other reactive functional groups. For example, during the acylation of 7-hydroxyindole, O-acylation of the hydroxyl group is a competing reaction with the desired C-acylation. ias.ac.in Therefore, protection of the hydroxyl group would be crucial. Similarly, the indole nitrogen is also a nucleophilic site and can undergo acylation. nih.gov

Regioselectivity: The inherent reactivity of the indole ring favors electrophilic substitution at the C3-position. bhu.ac.in Directing acylation to the C2-position is a significant hurdle. This might be overcome by blocking the C3-position or by using specific directing groups on the indole nitrogen that favor C2-functionalization. For hydroxylation, while some methods for C7-hydroxylation exist, other positions, particularly in the pyrrole (B145914) ring, can also be reactive. nih.govacs.org

Stereoselectivity: For the target molecule, this compound, there are no stereocenters, so stereoselectivity is not a primary concern in its synthesis.

Mechanism of Formation in Synthesized Indol-2-yl Ethanones

Understanding the reaction mechanisms is fundamental to developing successful synthetic strategies. The formation of this compound would involve the installation of a carbonyl group at C2 and a hydroxyl group at C7, each with its own mechanistic considerations.

Detailed Reaction Mechanisms for Carbonyl and Hydroxyl Group Installation

Carbonyl Group Installation (Acylation): The most common method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation. wikipedia.orgbyjus.com This reaction involves an electrophilic aromatic substitution mechanism. In the context of an indole, the reaction would proceed as follows:

Formation of the Acylium Ion: The acylating agent, typically acetyl chloride or acetic anhydride, reacts with a Lewis acid catalyst (e.g., AlCl₃) to form a highly electrophilic acylium ion (CH₃CO⁺). masterorganicchemistry.comyoutube.com

Electrophilic Attack: The electron-rich indole ring acts as a nucleophile and attacks the acylium ion. As mentioned, the C3 position is the most nucleophilic site in the indole ring. To achieve C2-acylation, the C3 position would need to be blocked, or a specific directing group would be required to favor attack at C2.

Deprotonation and Aromatization: A base, often the Lewis acid-halide complex, removes a proton from the carbon that was attacked, restoring the aromaticity of the indole ring and yielding the acetylated product. byjus.com

Hydroxyl Group Installation (Hydroxylation): The introduction of a hydroxyl group onto an aromatic ring can also be achieved through electrophilic aromatic substitution.

Generation of the Electrophile: A potent electrophilic hydroxylating agent is required. This can be generated from various reagents, such as hydrogen peroxide in the presence of a strong acid or more sophisticated catalytic systems.

Electrophilic Attack: The indole ring attacks the electrophilic oxygen species. For C7-hydroxylation, the reaction conditions must favor substitution at this position over the more electron-rich pyrrole ring. Boron-mediated strategies achieve this through the formation of a complex that directs the subsequent oxidation to the ortho position. researchgate.net

Rearomatization: Loss of a proton restores the aromaticity of the benzene (B151609) portion of the indole ring, yielding the 7-hydroxyindole derivative.

Microbial hydroxylation has also been reported as a method to produce 7-hydroxyindole from indole, offering a biocatalytic alternative. nih.gov

Role of Reagents and Reaction Conditions in Product Distribution

The choice of reagents and reaction conditions plays a pivotal role in determining the final product distribution.

For Acylation:

Lewis Acid: The strength and stoichiometry of the Lewis acid can influence the reactivity and selectivity. Strong Lewis acids like AlCl₃ can sometimes lead to complex mixtures or polymerization of the indole. organic-chemistry.org Milder Lewis acids may offer better control.

Solvent: The solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction outcome.

Protecting Groups: Protection of the indole nitrogen (e.g., with a sulfonyl or carbamoyl (B1232498) group) and the C7-hydroxyl group (e.g., as a benzyl (B1604629) or silyl (B83357) ether) would likely be necessary to prevent side reactions and direct the acylation to the desired carbon atom.

For Hydroxylation:

Directing Groups: As seen in boron-mediated hydroxylation, a directing group on the indole nitrogen is crucial for achieving regioselectivity for the C7 position. researchgate.net

Oxidizing Agent: The choice of the oxidizing agent in the final step of a borylation/oxidation sequence (e.g., sodium perborate) is critical for the successful conversion to the hydroxyl group. researchgate.net

pH: In enzymatic hydroxylations, the pH of the medium can significantly impact the enzyme's activity and selectivity. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Proton Environments

Proton (¹H) NMR spectroscopy identifies the distinct chemical environments of hydrogen atoms in a molecule. The spectrum for 1-(7-Hydroxy-1H-indol-2-yl)ethanone is expected to show signals corresponding to each unique proton. The chemical shift (δ) of each signal indicates its electronic environment, the integration reveals the number of protons it represents, and the multiplicity (splitting pattern) provides information about adjacent protons.

The key expected proton signals include:

Aromatic Protons: The three contiguous protons on the benzene (B151609) portion of the indole (B1671886) ring (H-4, H-5, and H-6) would appear as a set of coupled multiplets, likely in the δ 6.5-7.5 ppm range. Specifically, H-5 would likely be a triplet, while H-4 and H-6 would be doublets.

Indole Protons: The H-3 proton on the pyrrole (B145914) ring is expected to appear as a singlet or a very narrow doublet, typically in the δ 6.8-7.2 ppm region.

Methyl Protons: The acetyl methyl group (CH₃) protons would give rise to a sharp singlet, integrating to three protons, in the more upfield region of the spectrum, generally around δ 2.5 ppm.

Labile Protons: The N-H proton of the indole and the O-H proton of the hydroxyl group would appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature, but can often be found in the δ 8.0-11.0 ppm range for the N-H and δ 5.0-9.0 ppm for the O-H. These signals can be confirmed by a D₂O exchange experiment, wherein they disappear from the spectrum.

Table 1: Predicted ¹H NMR Data for this compound (Note: Data are predicted based on typical chemical shifts and coupling constants for indole derivatives.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 6.85 | d | 7.8 | 1H |

| H-5 | 6.95 | t | 7.8 | 1H |

| H-6 | 7.10 | d | 7.8 | 1H |

| H-3 | 7.05 | s | - | 1H |

| -COCH₃ | 2.55 | s | - | 3H |

| 7-OH | 9.50 | br s | - | 1H |

| 1-NH | 10.50 | br s | - | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom produces a distinct signal. researchgate.net For this compound, ten distinct signals are expected.

Key expected signals include:

Carbonyl Carbon: The acetyl carbonyl carbon (C=O) is the most deshielded and would appear at the far downfield end of the spectrum, typically in the δ 190-200 ppm range.

Aromatic Carbons: The eight carbons of the indole ring would appear in the aromatic region (δ 100-155 ppm). The carbon bearing the hydroxyl group (C-7) would be significantly shifted downfield due to the oxygen's deshielding effect. Similarly, carbons adjacent to the nitrogen atom (C-2 and C-7a) would have characteristic shifts.

Methyl Carbon: The acetyl methyl carbon would be the most shielded carbon, appearing far upfield, typically around δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Data for this compound (Note: Data are predicted based on typical chemical shifts for indole derivatives.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 195.0 |

| C-7 | 145.0 |

| C-2 | 138.0 |

| C-7a | 128.0 |

| C-3a | 125.0 |

| C-6 | 122.0 |

| C-5 | 118.0 |

| C-4 | 115.0 |

| C-3 | 108.0 |

| -COCH₃ | 28.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's constitution. sigmaaldrich.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. nih.gov For this compound, a key COSY correlation would be observed between the adjacent aromatic protons H-4, H-5, and H-6, confirming their sequence on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sigmaaldrich.com It allows for the definitive assignment of protonated carbons. For instance, the proton signal at δ ~7.05 ppm (H-3) would show a cross-peak with the carbon signal at δ ~108.0 ppm (C-3).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for structural elucidation, as it reveals long-range (typically 2- and 3-bond) couplings between protons and carbons. nih.govsigmaaldrich.com This is essential for identifying connectivity around quaternary (non-protonated) carbons. Key expected HMBC correlations for confirming the structure of this compound include:

A correlation from the methyl protons (-COCH₃) to the carbonyl carbon (C=O) and to C-2 of the indole ring.

Correlations from the H-3 proton to carbons C-2, C-3a, and the carbonyl carbon.

Correlations from the H-4 proton to C-5, C-6, and the bridgehead carbon C-7a.

A correlation from the N-H proton to C-2, C-3, and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, irrespective of whether they are coupled through bonds. It can be used to confirm the substitution pattern, for example, by observing a spatial correlation between the H-6 proton and the N-H proton.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to within 5 parts per million (ppm). rsc.org This high precision allows for the unambiguous determination of the molecular formula from the exact mass. For this compound, the molecular formula is C₁₀H₉NO₂. The calculated monoisotopic mass for this formula is 175.06333 Da. An HRMS measurement yielding a mass value extremely close to this theoretical value would serve as definitive confirmation of the elemental composition. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Information

Electrospray Ionization (ESI) is a soft ionization technique that typically generates intact molecular ions with minimal fragmentation. scbt.com When analyzed in positive ion mode, this compound would be expected to produce a prominent signal corresponding to the protonated molecule, [M+H]⁺. This would appear at a mass-to-charge ratio (m/z) of approximately 176.0712, which is the mass of the neutral molecule (175.0633) plus the mass of a proton. This ESI-MS result confirms the molecular weight of the compound. thno.org

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. In the case of this compound, electron impact mass spectrometry (EI-MS) would be expected to yield a distinct fragmentation pattern that can be used for its structural confirmation.

The molecular ion peak [M]⁺ would correspond to the molecular weight of the compound (C₁₀H₉NO₂), which is 175.18 g/mol . Key fragmentation pathways for indole derivatives typically involve cleavages at the bonds adjacent to the indole nucleus and within the substituent groups.

A primary fragmentation would likely be the loss of a methyl radical (•CH₃) from the acetyl group, resulting in a prominent fragment ion [M-15]⁺ at m/z 160. This is a common fragmentation for molecules containing an acetyl group. scirp.org Subsequent loss of a carbon monoxide (CO) molecule from this fragment would lead to an ion at m/z 132.

Another characteristic fragmentation pathway for indole alkaloids involves the cleavage of the substituent from the indole ring. nih.govnih.govresearchgate.net Therefore, the loss of the entire acetyl group (CH₃CO•) could occur, leading to a fragment corresponding to the 7-hydroxy-1H-indole radical cation at m/z 133. Further fragmentation of the indole ring itself can also occur, leading to characteristic ions at lower m/z values, such as the loss of HCN (m/z 89), which is a hallmark of indole fragmentation. scirp.org

These expected fragmentation patterns, summarized in the table below, provide a fingerprint for the identification and structural confirmation of this compound.

| Fragment Ion | m/z (expected) | Corresponding Loss |

| [M]⁺ | 175 | - |

| [M-CH₃]⁺ | 160 | Loss of a methyl radical |

| [M-CH₃-CO]⁺ | 132 | Sequential loss of methyl and carbon monoxide |

| [M-COCH₃]⁺ | 133 | Loss of the acetyl group |

| [Indole fragment] | 89 | Loss of HCN from indole ring |

| This table is generated based on general fragmentation principles for similar compounds. |

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental tool for identifying the functional groups within a molecule. The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features. researchgate.netnih.gov

The presence of the hydroxyl (-OH) group on the indole ring would give rise to a broad absorption band in the region of 3500-3200 cm⁻¹. nih.gov The broadness of this peak is typically due to hydrogen bonding. The N-H stretching vibration of the indole ring is also expected in this region, often appearing as a sharper peak around 3400-3300 cm⁻¹. researchgate.net

The carbonyl (C=O) stretching vibration of the acetyl group is a strong and sharp absorption band that is expected to appear in the range of 1680-1660 cm⁻¹. This is a highly characteristic peak for ketones. The C=C stretching vibrations of the aromatic indole ring will produce several bands in the 1600-1450 cm⁻¹ region. researchgate.net The C-N stretching vibration of the indole ring is typically observed around 1414 cm⁻¹. researchgate.net Finally, the C-O stretching of the phenolic hydroxyl group would be found in the 1260-1180 cm⁻¹ range.

A summary of the expected characteristic FTIR absorption bands is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3500-3200 (broad) |

| Indole N-H | N-H Stretch | 3400-3300 (sharp) |

| Acetyl (C=O) | C=O Stretch | 1680-1660 (strong, sharp) |

| Indole Ring | C=C Stretch | 1600-1450 |

| Indole Ring | C-N Stretch | ~1414 |

| Phenolic C-O | C-O Stretch | 1260-1180 |

| This table is generated based on typical FTIR frequencies for the respective functional groups. |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for characterizing the indole ring vibrations. nih.govacs.org

The C=C stretching vibrations of the indole ring, which are strong in the Raman spectrum, would appear in the 1600-1450 cm⁻¹ region. The "indole ring breathing" mode, a characteristic vibration for this heterocyclic system, is also expected to be a prominent feature. The symmetric stretching of the C-C bonds in the aromatic system would also be clearly visible.

While the O-H and N-H stretching vibrations are typically weak in Raman spectra, the C=O stretch of the acetyl group should be observable, although likely weaker than in the FTIR spectrum. The analysis of both FTIR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. acs.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems like the indole ring.

Analysis of Electronic Transitions and Chromophores

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the indole chromophore. Indole itself typically shows two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ states. researchgate.netthedelocalizedchemist.com The ¹Lₐ band is generally broad and appears at a longer wavelength, while the ¹Lₑ band is sharper and at a shorter wavelength.

The presence of the hydroxyl (-OH) and acetyl (-COCH₃) substituents on the indole ring will influence the position and intensity of these absorption bands. A hydroxyl group is an auxochrome that, through its electron-donating resonance effect, typically causes a bathochromic (red) shift of the absorption maxima. znaturforsch.com Conversely, an acetyl group is a chromophore with a deactivating, electron-withdrawing effect, which can also lead to a red shift, particularly of the ¹Lₐ band. The combined effect of these two substituents on the 7- and 2-positions of the indole ring would result in a complex shift of the absorption bands compared to unsubstituted indole. nih.govresearchgate.net It is expected that the absorption maxima for this compound would be shifted to longer wavelengths, potentially extending into the near-UV or even the visible region.

Correlation with Molecular Orbital Theory

The observed electronic transitions can be explained using molecular orbital (MO) theory. The transitions are primarily of the π → π* type, involving the promotion of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as the HOMO-LUMO energy gap often corresponds to the lowest energy electronic transition observed in the UV-Vis spectrum.

The hydroxyl group, being an electron-donating group, will raise the energy of the HOMO, while the electron-withdrawing acetyl group will lower the energy of the LUMO. Both of these effects lead to a smaller HOMO-LUMO gap, which corresponds to absorption at a longer wavelength (lower energy). nih.gov Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the molecular orbital energies and predict the electronic transition energies and absorption spectra, providing a theoretical basis for the experimental observations. nih.gov

Computational Chemistry and Theoretical Investigations of 1 7 Hydroxy 1h Indol 2 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research, providing a balance between accuracy and computational cost.

Density Functional Theory (DFT) calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 1-(7-Hydroxy-1H-indol-2-yl)ethanone, DFT methods, often utilizing basis sets like 6-311++G(d,p), are employed to predict key structural parameters. These calculations typically reveal the planarity of the indole (B1671886) ring system, with the acetyl and hydroxyl groups also lying in or close to the plane of the ring, stabilized by intramolecular hydrogen bonding between the 7-hydroxy group and the carbonyl oxygen of the acetyl group.

While specific, experimentally verified bond lengths and angles for this exact molecule are not widely published in dedicated computational studies, theoretical calculations provide valuable estimates. The predicted bond lengths for the C-C and C-N bonds within the indole ring are expected to be in the range of 1.37-1.45 Å and 1.37-1.40 Å, respectively. The C=O bond of the acetyl group is typically calculated to be around 1.23 Å.

Table 1: Representative Theoretical Bond Lengths and Angles for this compound

| Parameter | Predicted Value (Å) |

|---|---|

| C-C (indole ring) | 1.37-1.45 |

| C-N (indole ring) | 1.37-1.40 |

| C=O (acetyl) | ~1.23 |

| O-H (hydroxyl) | ~0.97 |

Note: These are typical values derived from DFT calculations on similar indole structures and may vary slightly depending on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into a molecule's ability to donate or accept electrons.

For this compound, the HOMO is generally localized over the electron-rich indole ring, particularly the pyrrole (B145914) moiety and the hydroxyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is typically centered on the acetyl group, specifically the carbonyl carbon and oxygen, suggesting this region is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and electronic excitation properties. A smaller HOMO-LUMO gap implies higher reactivity.

Table 2: Typical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are illustrative and depend on the level of theory and solvent model used in the calculation.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying regions of positive and negative charge, which correspond to electrophilic and nucleophilic sites, respectively.

In the MEP map of this compound, the most negative potential (typically colored red or yellow) is concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, signifying their role as sites for electrophilic interaction. The regions of positive potential (usually colored blue) are located around the hydrogen atoms, particularly the N-H of the indole ring and the O-H of the hydroxyl group, indicating their susceptibility to nucleophilic attack.

Global and local reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. Key descriptors include chemical potential (μ), hardness (η), and electrophilicity index (ω). Local reactivity is often assessed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

For this compound, these calculations generally confirm the qualitative predictions from FMO and MEP analyses. The carbonyl carbon of the acetyl group is predicted to be a primary site for nucleophilic attack, while the indole ring, particularly positions with high HOMO density, are flagged as sites for electrophilic attack.

Molecular Modeling and Simulations

Beyond static quantum chemical calculations, molecular modeling and simulations offer a dynamic perspective on molecular behavior.

Conformational analysis explores the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis is the orientation of the acetyl group relative to the indole ring.

Theoretical studies indicate that the most stable conformer is likely one where the acetyl group is coplanar with the indole ring. This planarity is favored by the formation of an intramolecular hydrogen bond between the hydrogen of the 7-hydroxyl group and the oxygen of the acetyl group's carbonyl. This interaction significantly stabilizes the planar conformation over non-planar arrangements where this hydrogen bond is absent. The energy barrier for rotation around the C-C bond connecting the acetyl group to the indole ring can also be calculated to understand the flexibility of this part of the molecule.

Ligand-Protein Interaction Studies (Molecular Docking)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. This in silico technique allows for the rapid screening of virtual libraries of compounds against a protein target, helping to identify potential drug candidates.

The process begins with the three-dimensional structures of both the ligand and the protein. The structure of this compound can be generated and optimized using quantum chemical calculations, while the protein structure is typically obtained from a repository like the Protein Data Bank (PDB). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site and scores them based on a scoring function. This function estimates the binding free energy, with lower scores generally indicating a more favorable interaction.

For indole derivatives, molecular docking studies have been instrumental in identifying key interactions with various protein targets. For instance, studies on indol-2-yl ethanone (B97240) derivatives as inhibitors of Indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer, have highlighted the importance of specific substitutions on the indole ring for enhancing binding affinity. researchgate.neteurekaselect.com Similarly, docking studies of other indole-containing compounds have revealed crucial hydrogen bonding and hydrophobic interactions with the active sites of enzymes like cyclooxygenase-2 (COX-2) and histone deacetylase 2 (HDAC2). researchgate.netnih.gov

In a hypothetical docking study of this compound against a relevant protein target, the 7-hydroxy group and the acetyl group at the 2-position would be expected to play significant roles in forming hydrogen bonds with polar amino acid residues in the binding pocket. The indole ring itself can participate in π-π stacking or hydrophobic interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan. mdpi.com

A representative table of molecular docking results for a series of indole derivatives against a hypothetical protein target is presented below. This table illustrates the type of data generated from such studies, including the binding energy, the number of hydrogen bonds formed, and the key interacting residues.

| Compound | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |

|---|---|---|---|

| This compound (Hypothetical) | -8.5 | 3 | Tyr123, Ser245, His301 |

| Indole Derivative A | -7.9 | 2 | Tyr123, Asn248 |

| Indole Derivative B | -9.1 | 4 | Ser245, His301, Gln305, Arg310 |

These detailed interaction patterns provide a structural basis for the observed binding affinity and can guide the rational design of more potent and selective inhibitors. By understanding which parts of the molecule are critical for binding, medicinal chemists can make targeted modifications to improve its pharmacological properties.

Molecular Dynamics Simulations to Explore Binding Stability and Flexibility

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to explore the stability of the binding pose and the flexibility of the complex over time. An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time. nih.gov

Following a molecular docking study, the most promising ligand-protein complex is often subjected to MD simulations. These simulations, typically run for tens to hundreds of nanoseconds, can reveal important information about the stability of the predicted binding mode. If the ligand remains in its initial docked conformation throughout the simulation, it suggests a stable interaction. Conversely, if the ligand diffuses away from the binding site, it may indicate a less favorable or transient interaction. nih.govgithub.io

The RMSF, on the other hand, measures the fluctuation of each individual residue or atom around its average position. plos.org High RMSF values for certain regions of the protein can indicate flexibility, which may be important for ligand binding or protein function. For the ligand, a low RMSF value for the core scaffold and higher values for flexible side chains would be expected for a stable binding mode.

A hypothetical data table summarizing the results of an MD simulation for this compound bound to a protein is shown below.

| Analysis | Result | Interpretation |

|---|---|---|

| Protein RMSD | Plateaus at 1.5 Å | The protein structure is stable throughout the simulation. |

| Ligand RMSD | Remains below 2.0 Å | The ligand maintains a stable binding pose within the active site. |

| Protein RMSF | Peaks at loop regions (residues 80-85) | These loops are flexible, which might be relevant for ligand entry or conformational changes. |

| Ligand RMSF | Low for indole core, higher for acetyl group | The core of the ligand is stably bound, while the acetyl group retains some flexibility. |

By providing a more realistic and dynamic picture of the ligand-protein interaction, MD simulations complement molecular docking studies and offer a deeper understanding of the factors that govern binding affinity and specificity. These computational investigations are crucial for validating docking results and for providing valuable insights that can guide the optimization of lead compounds in the drug discovery pipeline.

Structure Activity Relationship Sar Studies of 1 7 Hydroxy 1h Indol 2 Yl Ethanone and Its Analogs

Insights from Comparative Analog Studies

Comparative studies of analogous compounds are fundamental to understanding how structural modifications to a lead compound, such as 1-(7-Hydroxy-1H-indol-2-yl)ethanone, can influence its biological activity. These investigations systematically alter specific regions of the molecule and assess the resulting changes in efficacy, potency, and selectivity.

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) to an aromatic system like the indole (B1671886) ring is a common and impactful strategy in medicinal chemistry. Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability, which in turn can profoundly affect its biological activity.

While direct studies on halogenated derivatives of this compound are not extensively documented, the broader class of indole alkaloids, particularly those from marine sources, offers considerable evidence for the potent effects of halogenation. Marine organisms are a rich source of halogenated indoles, with brominated derivatives being especially prevalent. nih.gov The presence of these halogens is often crucial for the observed biological activities, which span antimicrobial, antiviral, and anticancer properties. nih.gov

Research on marine indole alkaloids has shown that the position and nature of the halogen substituent can dramatically influence biological potency. For instance, bromination of certain natural products has been shown to significantly enhance their activity. nih.gov This enhancement is often attributed to the increased lipophilicity facilitating membrane transport, or the halogen atom acting as a key binding point within a biological target.

The following table summarizes the general effects of halogenation on the activity of indole-based compounds, drawn from studies on related marine natural products.

| Compound Class | Halogen Modification | Observed Impact on Biological Activity | Reference |

| Marine Indole Alkaloids | Bromination | Often leads to a significant increase in antimicrobial and cytotoxic activity. | nih.gov |

| Synthetic Indoles | Fluorination | Can improve metabolic stability and binding affinity by altering electronic properties. | General Medicinal Chemistry Principle |

| Various Heterocycles | Chlorination | Can enhance lipophilicity and membrane permeability. | General Medicinal Chemistry Principle |

It is important to note that these are general trends, and the specific impact of halogenation on this compound would need to be determined through empirical testing.

There are four possible isomers of azaindole (4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole), each with a unique set of properties. pharmablock.com The introduction of a nitrogen atom can provide an additional hydrogen bond acceptor, which may lead to stronger interactions with biological targets and thus higher potency. pharmablock.com Furthermore, this modification can improve metabolic stability and pharmacokinetic profiles. nih.gov

For the this compound scaffold, replacing one of the carbon atoms in the benzene (B151609) portion of the indole ring with nitrogen would yield a hydroxy-acetyl-azaindole. While specific SAR studies on such direct analogs are not available, the well-established principles of azaindole chemistry suggest that this would be a promising avenue for analog development. For instance, the resulting azaindole could exhibit enhanced activity as a kinase inhibitor, a common target for azaindole-based drugs, by forming additional hydrogen bonds in the ATP binding site. mdpi.com

The following table outlines the conceptual impact of nitrogen substitution in the indole ring, based on the established roles of azaindoles in medicinal chemistry.

| Modification | Anticipated Effect on Properties | Potential Impact on Biological Activity | Reference |

| C- to N- substitution in the benzene ring (forming an azaindole) | Increased polarity, introduction of a hydrogen bond acceptor, altered pKa. | Enhanced binding affinity to target proteins, improved solubility and pharmacokinetic profile, potential for novel intellectual property. | pharmablock.comnih.gov |

| N-alkylation or N-arylation of the indole nitrogen | Increased lipophilicity, steric hindrance affecting planarity. | May increase or decrease activity depending on the target's binding pocket; can modulate metabolic stability. | General Medicinal Chemistry Principle |

Future Research Directions and Unexplored Avenues

Advanced Synthetic Strategies for Complex Derivatization

The indole (B1671886) scaffold is a cornerstone in many natural products and pharmacologically active compounds. rsc.org Future work on 1-(7-hydroxy-1H-indol-2-yl)ethanone should focus on advanced synthetic strategies that allow for intricate and diverse modifications of its core structure.

One promising approach is the Complexity-to-Diversity (Ctd) strategy . This method utilizes complex and readily available natural products as starting points to generate libraries of structurally diverse small molecules through ring-distortion reactions. nih.govresearchgate.net Applying a Ctd approach to a related complex indole alkaloid could theoretically yield novel analogs of this compound that possess unique three-dimensional architectures and biological activities.

Another key area is the development of convergent synthetic strategies . These methods are crucial for efficiently constructing complex molecules, such as dimeric indole alkaloids, by linking highly functionalized units at a late stage. jst.go.jp Research into novel coupling reactions that can tolerate the functional groups of this compound (the hydroxyl and acetyl groups) would enable the synthesis of previously inaccessible dimeric structures or conjugates with other pharmacophores. This could lead to compounds with enhanced target affinity or novel mechanisms of action. jst.go.jp

Further exploration should include biomimetic synthesis, which mimics the biosynthetic pathways of natural products to create complex and diverse molecular libraries. nih.gov By identifying potential biosynthetic precursors to the 7-hydroxyindole (B18039) scaffold, researchers could devise enzymatic or chemoenzymatic routes to generate a wide array of derivatives.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the discovery and design of new therapeutic agents. nih.govnih.gov These technologies can be powerfully applied to the future development of compounds based on the this compound scaffold.

Generative de novo design using deep neural networks can propose novel molecular structures with optimized properties. nih.govspringernature.com An ML model could be trained on existing indole-containing compounds with known biological activities to generate new derivatives of this compound predicted to have enhanced potency, better pharmacokinetic profiles, or improved synthetic accessibility. nih.govasiaresearchnews.com

Furthermore, AI algorithms can predict structure-activity relationships (SAR) with greater accuracy and speed than traditional methods. mdpi.com By analyzing large datasets, ML can identify subtle molecular features that are critical for biological activity, guiding the rational design of more effective analogs. researchgate.net A hypothetical workflow could involve using a trained deep-learning model to screen a virtual library of derivatives for potential activity against a specific biological target, such as a protein kinase or receptor. researchgate.net

| AI/ML Application | Objective | Potential Outcome |

| Generative Adversarial Networks (GANs) | Design novel indole scaffolds with desired properties. | Generation of patentable new chemical entities with high predicted activity. |

| Predictive ADMET Modeling | Forecast absorption, distribution, metabolism, excretion, and toxicity. | Early-stage filtering of candidates with poor drug-like properties. |

| Reaction Pathway Prediction | Identify optimal and efficient synthetic routes. asiaresearchnews.com | Reduction in time and resources for chemical synthesis. |

| Automated SAR Analysis | Elucidate key structural features for biological activity. mdpi.com | Faster optimization of lead compounds. |

This table illustrates potential applications of AI and machine learning in the future design of derivatives of this compound.

The integration of AI not only speeds up the design-make-test-analyze cycle but also opens up vast regions of chemical space that are currently unexplored. springernature.com

Comprehensive Mechanistic Elucidation of In Vitro Interactions

While initial studies may identify biological activity, a deep understanding of how a compound interacts with its biological target at a molecular level is crucial for its development. Future research must focus on the comprehensive mechanistic elucidation of the in vitro interactions of this compound and its derivatives.

Techniques such as molecular docking and molecular dynamics (MD) simulations can provide invaluable insights into the binding modes and stability of ligand-receptor complexes. mdpi.com These computational methods can predict how the compound fits into the binding site of a target protein, identify key intermolecular interactions (like hydrogen bonds or π-π stacking), and estimate the binding free energy. mdpi.com

For experimental validation, biophysical techniques are indispensable. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can directly measure the binding kinetics (association and dissociation rates) and thermodynamics (enthalpy and entropy) of the interaction. This data is critical for understanding the driving forces behind binding and for establishing a robust structure-activity relationship.

Furthermore, advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to map the binding interface and characterize conformational changes in both the ligand and the target protein upon complex formation. frontiersin.org Combining these computational and experimental approaches will provide a detailed, atomic-level picture of the compound's mechanism of action, guiding further optimization. nih.gov

Development of Advanced Analytical Techniques for Trace Analysis

As derivatives of this compound are studied for their potential biological effects, the ability to detect and quantify them at very low concentrations in complex biological matrices becomes paramount. The development and application of advanced analytical techniques for trace analysis are therefore essential.

Hyphenated chromatography techniques are the cornerstone of modern trace analysis. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for quantifying parent compounds and their metabolites in samples like plasma or tissue homogenates. fastercapital.com The increased peak capacity and shorter analysis times of UHPLC are particularly advantageous for high-throughput screening. nih.gov

For even greater sensitivity, especially in complex matrices, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) could be employed, although it is more commonly used for elemental analysis. mdpi.comresearchgate.net However, methods that combine separation with highly sensitive detection are critical. Solid-phase extraction (SPE) can be used online with LC-MS systems (LC-SPE-MS) to pre-concentrate analytes and remove interfering matrix components, thereby lowering the limits of detection. nih.govmdpi.com

| Analytical Technique | Primary Application | Key Advantage |

| UHPLC-MS/MS | Quantification in biological fluids | High sensitivity and selectivity. fastercapital.com |

| LC-HRMS-SPE-NMR | Structure elucidation of unknown metabolites | Provides comprehensive structural information. nih.gov |

| Capillary Electrophoresis-MS | Analysis of minute sample volumes | High separation efficiency and low sample consumption. |

| Immunoassays (e.g., ELISA) | High-throughput screening | Can be developed for rapid detection of a specific compound. |

This table compares advanced analytical techniques applicable to the trace analysis of this compound and its future derivatives.

Future work should focus on validating these methods according to regulatory guidelines to ensure their accuracy, precision, and robustness for preclinical and potentially clinical studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(7-Hydroxy-1H-indol-2-yl)ethanone, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Friedel-Crafts acylation is a primary method, where indole derivatives react with acyl chlorides in the presence of Lewis acids (e.g., AlCl₃). For example, 1-(Indolin-7-yl)ethanone synthesis involves acyl chloride intermediates under controlled temperature (0–25°C) and solvent polarity adjustments (e.g., dichloromethane) to minimize side reactions . Continuous flow reactors can enhance scalability by optimizing heat transfer and mixing efficiency . Alternative routes, such as multi-step protocols (e.g., Williamson ether synthesis for functionalized derivatives), may require protecting groups to preserve the hydroxyl moiety during synthesis .

Q. How can spectroscopic and crystallographic techniques characterize this compound’s structure?

- Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization (EI) MS provides molecular ion peaks (e.g., m/z 205 for C₁₁H₁₁NO₃) and fragmentation patterns to confirm substituent positions .

- X-ray Crystallography : Programs like SHELXL refine crystal structures using high-resolution data. For example, Bruker SMART APEX systems enable precise determination of bond angles and torsional strains in indole derivatives .

- IR Spectroscopy : Peaks at ~3200 cm⁻¹ (O–H stretch) and ~1650 cm⁻¹ (C=O) validate functional groups .

Q. What are the key physicochemical properties influencing reactivity and solubility?

- Data-Driven Answer :

Advanced Research Questions

Q. How can computational modeling predict biological activity and toxicity?

- Methodological Answer :

- Molecular Docking : Tools like PyRx and AutoDock assess binding affinities to target proteins (e.g., antimicrobial enzymes). For ethanone derivatives, docking scores ≤-7 kcal/mol suggest strong interactions .

- ADMET Prediction : SwissADME evaluates Lipinski’s rule compliance (e.g., molecular weight <500 Da, H-bond donors ≤5). Zero violations indicate drug-likeness .

- DFT Calculations : Optimize electron density maps to predict reactive sites (e.g., hydroxyl group nucleophilicity) .

Q. What strategies resolve contradictions in crystallographic data for indole derivatives?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from twinning or disordered solvent. Use SHELXD for dual-space iterative phasing and SHELXE for density modification. High-resolution datasets (≤1.0 Å) reduce ambiguity, and hydrogen-bonding networks should align with IR/O–H stretching data .

Q. How do reaction mechanisms differ for oxidation/reduction of the ethanone moiety?

- Methodological Answer :

- Oxidation : KMnO₄/CrO₃ converts the ketone to a carboxylic acid under acidic conditions. Steric hindrance from the indole ring may require harsher conditions (e.g., reflux in H₂SO₄) .

- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, while LiAlH₄ may over-reduce the indole nucleus unless protected .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves and type P95 respirators to prevent dermal/respiratory exposure (Category 2A eye irritation) .

- Ventilation : Conduct reactions in fume hoods to mitigate vapor inhalation (H335: respiratory tract irritation) .

- Waste Disposal : Neutralize acidic byproducts before aqueous disposal to avoid drain contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.